molecular formula C17H18N4O2S2 B2948484 N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide CAS No. 2034380-03-3

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide

Cat. No.: B2948484
CAS No.: 2034380-03-3
M. Wt: 374.48
InChI Key: LLKHOSXPYUCDPM-UHFFFAOYSA-N
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Description

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide is a compound that features a thiadiazole ring, a piperidine ring, and a naphthalene sulfonamide group. Thiadiazole derivatives are known for their versatile biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiadiazole derivatives often involves the reaction of hydrazonoyl halides with various reagents. For instance, N-(4-nitrophenyl)acetohydrazonoyl bromide can be reacted with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form 1,3,4-thiadiazole derivatives . The reaction typically occurs in absolute ethanol in the presence of triethylamine .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Thiadiazole rings can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiadiazole ring and other parts of the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets. Thiadiazole derivatives can cross cellular membranes due to their mesoionic nature and interact strongly with biological targets . This interaction can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide is unique due to its specific combination of a thiadiazole ring, a piperidine ring, and a naphthalene sulfonamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiadiazole derivatives.

Properties

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S2/c22-25(23,16-7-3-5-13-4-1-2-6-15(13)16)20-14-8-10-21(11-9-14)17-12-18-24-19-17/h1-7,12,14,20H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKHOSXPYUCDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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